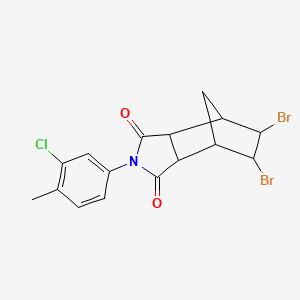![molecular formula C17H16ClF3N4O5 B11690067 2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}[2-nitro-4-(trifluoromethyl)phenyl]amino)ethanol](/img/structure/B11690067.png)
2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}[2-nitro-4-(trifluoromethyl)phenyl]amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL is a complex organic compound characterized by the presence of nitro, chloro, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an amine group reacts with a halogenated nitro compound under controlled conditions. The reaction may require a base such as potassium carbonate (K2CO3) and solvents like xylene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield corresponding amines.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL involves interactions with specific molecular targets. The nitro and chloro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The compound may interact with cellular proteins and enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the trifluoromethyl group.
2-Nitro-4-(trifluoromethyl)phenol: Contains the nitro and trifluoromethyl groups but lacks the chloro group.
Uniqueness
2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL is unique due to the combination of nitro, chloro, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C17H16ClF3N4O5 |
|---|---|
Molekulargewicht |
448.8 g/mol |
IUPAC-Name |
2-[N-[2-(2-chloro-4-nitroanilino)ethyl]-2-nitro-4-(trifluoromethyl)anilino]ethanol |
InChI |
InChI=1S/C17H16ClF3N4O5/c18-13-10-12(24(27)28)2-3-14(13)22-5-6-23(7-8-26)15-4-1-11(17(19,20)21)9-16(15)25(29)30/h1-4,9-10,22,26H,5-8H2 |
InChI-Schlüssel |
FHZDBTLOVDFBCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N(CCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-{4-methoxy-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B11690009.png)

![N-{2-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11690014.png)


![3-[4-(Diethylamino)anilino]indol-2-one](/img/structure/B11690035.png)
![2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11690036.png)
![N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B11690046.png)
![butyl 2-chloro-5-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11690054.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11690059.png)
![3-(4-Fluorophenyl)-4-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]-1-phenyl-1H-pyrazole](/img/structure/B11690062.png)
![N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-2-chlorobenzamide](/img/structure/B11690079.png)
![1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11690081.png)
